3-Bromo-4,5-difluoropyridine
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Overview
Description
3-Bromo-4,5-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4,5-difluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other substituents.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly used reagents.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
3-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-difluoropyridine
- 2-Bromo-5-fluoropyridine
- 3,4-Difluoropyridine
Uniqueness
3-Bromo-4,5-difluoropyridine is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds .
Properties
Molecular Formula |
C5H2BrF2N |
---|---|
Molecular Weight |
193.98 g/mol |
IUPAC Name |
3-bromo-4,5-difluoropyridine |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H |
InChI Key |
CINYFWPKKRCBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)F |
Origin of Product |
United States |
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